molecular formula C15H10F4O2 B14082982 Methyl 2-fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate

Methyl 2-fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B14082982
M. Wt: 298.23 g/mol
InChI Key: HTCGSVYJMJBZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-fluoro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 2-fluoro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate exerts its effects involves interactions with molecular targets and pathways specific to its application. For instance, in pharmaceutical research, it may interact with enzymes or receptors to modulate biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-fluoro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions .

Properties

Molecular Formula

C15H10F4O2

Molecular Weight

298.23 g/mol

IUPAC Name

methyl 3-fluoro-4-[2-(trifluoromethyl)phenyl]benzoate

InChI

InChI=1S/C15H10F4O2/c1-21-14(20)9-6-7-11(13(16)8-9)10-4-2-3-5-12(10)15(17,18)19/h2-8H,1H3

InChI Key

HTCGSVYJMJBZRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.